BenchChemオンラインストアへようこそ!

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 1251021-52-9) is a functionalized hexahydropyrrolo[3,4-b]pyrrole derivative containing a 3a-phenyl substituent and a Boc-protected pyrrolidine nitrogen. It belongs to a class of bicyclic diamines recognized as dipeptidyl peptidase IV (DPP-IV) inhibitor scaffolds.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
Cat. No. B15216853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1)(CCN2)C3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-14-17(12-19,9-10-18-14)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3
InChIKeyOJQCNNOZMQMBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: Core Scaffold and Chemical Identity for Procurement


tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 1251021-52-9) is a functionalized hexahydropyrrolo[3,4-b]pyrrole derivative containing a 3a-phenyl substituent and a Boc-protected pyrrolidine nitrogen. It belongs to a class of bicyclic diamines recognized as dipeptidyl peptidase IV (DPP-IV) inhibitor scaffolds [1]. The compound serves as a protected intermediate for constructing 3a-arylhexahydropyrrolo[3,4-b]pyrrole analogs, with the Boc group enabling orthogonal deprotection strategies in medicinal chemistry .

Why Generic Substitution of tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Is Not Straightforward


Substituting tert-butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate with common analogs carries significant risk due to regioisomeric and substituent-dependent property differences. The [3,4-b] fused ring system positions the nitrogen atoms differently than the [3,4-c] isomer, altering basicity, conformational rigidity, and molecular recognition [1]. Additionally, the 3a-phenyl group introduces critical steric bulk and π-stacking potential absent in 3a-unsubstituted or 3a-methyl analogs. Even closely related analogs with N-phenyl (rather than C-phenyl) substitution demonstrate over 50-fold difference in USP30 biochemical potency (IC50 5.5 µM vs <0.1 µM), confirming that subtle structural variations dramatically impact biological activity [2]. The Boc protection also dictates downstream synthetic compatibility that unprotected or differently protected analogs cannot replicate.

Quantitative Differentiation Evidence for tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate vs. Analogs


Regioisomeric Identity: [3,4-b] vs. [3,4-c] Scaffold Distinction

The [3,4-b] regioisomer of hexahydropyrrolopyrrole offers a distinct nitrogen geometry compared to the [3,4-c] isomer. In DPP-IV inhibitor development, the [3,4-b] scaffold was selected as the core of multiple patented series [1]. The cis-fused [3,4-b] system places the bridgehead nitrogen in a different spatial orientation, which computational modeling suggests alters the exit vector angle relative to the [3,4-c] isomer. This geometric difference is confirmed by the separate CAS registration of [3,4-b] (1251021-52-9) and [3,4-c] (1251007-24-5) phenyl analogs, indicating distinct chemical identities rather than interchangeable isomers .

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

3a-Phenyl Substitution: Impact on USP30 Inhibitory Activity Relative to N-Phenyl Analogs

Although direct USP30 inhibition data for the Boc-protected target compound is not publicly available, cross-study comparison of structurally proximal analogs reveals the profound impact of phenyl substitution position. The N-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitrile analog (1-phenyl on pyrrolidine nitrogen, not bridgehead carbon) exhibits an IC50 of 5,500 nM against human USP30 [1]. In contrast, a more elaborated C-arylated [3,4-b] scaffold (1-([1,1'-biphenyl]-3-carbonyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitrile) achieves IC50 < 100 nM on the same target [2]. The presence of a C-aryl (3a-phenyl) substituent on the bridgehead carbon structurally aligns the target compound with the more potent series, suggesting that the C-phenyl geometry is a critical determinant of activity.

Deubiquitinase Inhibition Target Engagement Structure-Activity Relationship

Boc Protection: Synthetic Utility and Orthogonal Deprotection Advantage

The tert-butyloxycarbonyl (Boc) protection on the pyrrolidine nitrogen enables acid-labile deprotection while leaving the 3a-phenyl substituent intact. Vendor specifications confirm the compound is supplied as the Boc-protected form with 98% purity . In contrast, the corresponding unprotected 3a-phenylhexahydropyrrolo[3,4-b]pyrrole free amine would require re-protection before use in many synthetic sequences, adding a step and reducing overall yield. The Boc group also confers improved organic solubility (LogP 2.537) compared to the hydrochloride salt form, which is beneficial for non-aqueous coupling reactions .

Synthetic Methodology Protecting Groups Orthogonal Chemistry

Optimal Research and Industrial Application Scenarios for tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate


DPP-IV / Serine Protease Inhibitor Lead Optimization with Defined C-Aryl Geometry

This compound is best deployed as a key intermediate for synthesizing 3a-arylhexahydropyrrolo[3,4-b]pyrrole-based DPP-IV inhibitors, following the patent-established SAR that the [3,4-b] scaffold with bridgehead aryl substitution yields potent analogs [1]. The Boc protection allows direct coupling of the free pyrrolidine nitrogen (after acidic deprotection) with diverse carboxylic acids or sulfonyl chlorides to explore the S2 pocket of DPP-IV.

USP30 Deubiquitinase Probe Development Using C-Phenyl Scaffold Advantage

Based on cross-study evidence that C-arylated [3,4-b] scaffolds achieve sub-100 nM USP30 potency while N-phenyl analogs are >50-fold weaker [1][2], the target compound provides a strategically correct starting point for USP30 probe development. Researchers can deprotect and diversify at the pyrrolidine nitrogen without compromising the critical bridgehead phenyl geometry.

Stereochemical and Conformational Studies of Bridgehead-Substituted Bicyclic Diamines

The cis-fused 3a-phenylhexahydropyrrolo[3,4-b]pyrrole scaffold represents a conformationally constrained bicyclic diamine with a single rotatable bond (Rotatable_Bonds = 1) and a defined LogP of 2.537 [1]. This makes it suitable for studying the relationship between conformational rigidity, passive permeability, and target binding in medicinal chemistry campaigns.

Quote Request

Request a Quote for tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.